Methyl 2-[(2-phenoxyanilino)methyl]benzoate
Description
Methyl 2-[(2-phenoxyanilino)methyl]benzoate is a synthetic aromatic ester featuring a benzoate core substituted with a phenoxyanilino-methyl group. The compound’s structure suggests applications as an intermediate in drug synthesis, particularly for heterocyclic systems like quinazolinones or benzoxazepines, which are associated with antimicrobial and anticancer activities .
Properties
CAS No. |
867252-14-0 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[(2-phenoxyanilino)methyl]benzoate |
InChI |
InChI=1S/C21H19NO3/c1-24-21(23)18-12-6-5-9-16(18)15-22-19-13-7-8-14-20(19)25-17-10-3-2-4-11-17/h2-14,22H,15H2,1H3 |
InChI Key |
AOTAOVAVAWEHBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate typically involves the reaction of methyl benzoate with 2-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Methyl 2-[(2-phenoxyanilino)methyl]benzoate and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that compounds within this class can inhibit the growth of various pathogens, making them valuable in pharmaceutical formulations.
- Antifungal Applications : Studies have shown that methyl benzoate derivatives exhibit significant antifungal activity, particularly against strains like Candida albicans and Aspergillus niger . The mechanism involves disruption of fungal cell membranes, leading to cell death.
- Antimicrobial Properties : The compound has also demonstrated efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. These properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis .
Cancer Research
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Mechanism of Action : The compound appears to affect the cell cycle by modulating key regulatory proteins involved in apoptosis pathways . Further research is needed to elucidate its specific mechanisms and efficacy against various cancer types.
Case Study: Pharmacokinetics
A recent study focused on the pharmacokinetic profiling of methyl benzoate derivatives, including this compound. The findings revealed important insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Compound | Half-Life (h) | Volume of Distribution (L/kg) | Clearance (L/h/kg) |
|---|---|---|---|
| This compound | 1.6 | 2.5–2.9 | Variable |
| Control Compound A | 0.5 | 3.0 | High |
This study highlighted the importance of understanding the pharmacokinetics of such compounds for their potential therapeutic applications .
Herbicidal Activity
This compound has shown promise as a selective herbicide. Research indicates that it can effectively control weeds without harming crop plants.
- Mechanism : The compound acts by inhibiting specific enzymes involved in plant growth, leading to selective weed control . Its application can be tailored to various monocotyledonous crops such as rice and corn.
Formulation Development
The versatility of methyl benzoate derivatives allows for the development of various formulations, including emulsions and granules. This adaptability enhances their effectiveness as herbicides while minimizing environmental impact.
| Formulation Type | Active Ingredient Concentration (%) | Application Method |
|---|---|---|
| Emulsion | 10 | Foliar spray |
| Granule | 5 | Soil application |
| Wettable Powder | 15 | Dilution in water |
These formulations can be optimized for specific agricultural needs, improving crop yields while managing weed populations effectively .
Mechanism of Action
The mechanism of action of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of methyl benzoate derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations:
Substituent Diversity: The target compound’s phenoxyanilino-methyl group distinguishes it from analogs with halogenated (e.g., 4b’s 3-chlorophenyl ) or heterocyclic substituents (e.g., C1’s quinoline-piperazine ).
Biological Activity: Urea/amide-containing analogs (e.g., 4b, 4c ) exhibit antimicrobial activity, while quinoline derivatives (C1–C7 ) are explored for anticancer properties. The absence of sulfonyl or urea groups in the target compound suggests divergent mechanisms compared to pesticidal sulfometuron-methyl .
Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic substitution or condensation, akin to methyl 2-(2-hydroxyacetamido)benzoate’s formation via ring-cleaving reactions . By contrast, piperazine-linked analogs (C1–C7) require multi-step coupling with quinoline-carbonyl intermediates .
Crystallographic and Computational Analysis
Structural characterization of methyl benzoate derivatives often employs tools like SHELXL , Mercury CSD , and ORTEP-3 . For example:
- Methyl 2-(2-hydroxyacetamido)benzoate’s crystal packing is stabilized by O–H⋯O and N–H⋯O interactions , a feature likely shared with the target compound.
- Substituent bulkiness (e.g., phenoxy vs. chlorophenyl) influences packing efficiency and solubility, as seen in analogs like benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate (logP = 4.7 ).
Biological Activity
Methyl 2-[(2-phenoxyanilino)methyl]benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzoate moiety and a phenoxy group. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Biological Activity Overview
-
Antimicrobial Activity :
- This compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
- For instance, derivatives of methyl benzoate have been reported to possess antifungal and antibacterial activities, suggesting a similar potential for the compound .
-
Insecticidal Properties :
- The compound has been investigated for its insecticidal effects. Research indicates that it can act as a contact toxicant against various insect pests, showing promising results in laboratory bioassays .
- For example, Methyl benzoate (MBe), a related compound, demonstrated significant mortality rates against nymphs and adults of pests like Tetranychus urticae, with LC50 values indicating effective concentrations for pest control .
-
Cytotoxicity and Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to inhibit cellular proliferation is under investigation, with some analogs showing promise as anti-cancer agents .
- In particular, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells, indicating a potential therapeutic role .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in target organisms. For instance, some studies highlight the inhibition of tyrosinase activity, which is relevant in hyperpigmentation disorders .
- Neurotoxicity : There is evidence suggesting that related compounds can affect cholinesterase activity in animal models, hinting at potential neurotoxic effects at high concentrations . This aspect requires careful evaluation during drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Insecticidal | Significant mortality in pest bioassays | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study on Insecticidal Efficacy
A study conducted by Feng et al. evaluated the insecticidal activity of methyl benzoate derivatives against Tetranychus urticae. The results demonstrated:
- Mortality Rates : 55.3% and 81.3% mortality at concentrations of 0.5% and 1%, respectively.
- Egg Hatch Reduction : Egg hatch rates were significantly reduced (76.9% and 92.5%) at the same concentrations .
Future Perspectives
The potential applications of this compound span various fields including agriculture (as an insecticide) and medicine (as an antimicrobial or anticancer agent). Further research is warranted to explore its full pharmacological profile and optimize its efficacy and safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
